1,1,2,2,3,3,4,4-Octafluoropentane
Description
Categorization within Fluorinated Organic Compounds: Partially Fluorinated Alkanes
1,1,2,2,3,3,4,4-Octafluoropentane is classified as a partially fluorinated alkane, a subgroup of hydrofluorocarbons (HFCs). chembk.comcymitquimica.com This classification signifies that not all hydrogen atoms on the parent pentane (B18724) chain have been substituted with fluorine atoms. Specifically, the terminal methyl group (-CH3) remains, while the first four carbons of the pentane chain are each bonded to two fluorine atoms.
Fluorinated alkanes are organic compounds where at least one hydrogen atom has been replaced by a fluorine atom. guidechem.com The extent of fluorination dictates the compound's specific properties and classification. Compounds where all hydrogens are replaced by fluorine are known as perfluorocarbons (PFCs), while those containing both fluorine and hydrogen atoms are termed hydrofluorocarbons (HFCs). chembk.com The presence of both carbon-hydrogen and carbon-fluorine bonds in this compound places it squarely within the HFC category.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 40723-64-6 |
| Molecular Formula | C₅H₄F₈ |
| Molecular Weight | 216.07 g/mol |
| Boiling Point | Data not publicly available |
| Density | Data not publicly available |
Foundational Principles of Fluorine Chemistry Relevant to Alkane Derivatives
The chemical behavior of this compound is governed by fundamental principles of fluorine chemistry. Fluorine is the most electronegative element, a property that creates a strong dipole in the carbon-fluorine (C-F) bond, with a partial negative charge on the fluorine atom and a partial positive charge on the carbon atom. This C-F bond is the strongest single bond in organic chemistry, imparting significant thermal and chemical stability to fluorinated compounds. nih.gov
The introduction of multiple fluorine atoms onto an alkane backbone, as seen in this compound, has profound effects on the molecule's properties. The high stability of the C-F bonds makes the fluorinated portion of the molecule generally unreactive. nih.gov Furthermore, the collective electron-withdrawing effects of the fluorine atoms can influence the reactivity of the remaining carbon-hydrogen bonds. In academic research, the strategic placement of fluorine atoms is a key tool for modifying the physicochemical properties of organic molecules, such as their polarity and lipophilicity. nih.govresearchgate.net
Contemporary Research Significance of Short-Chain Fluorinated Alkanes
Short-chain fluorinated alkanes, such as this compound, are a focal point of contemporary research, largely due to their role as replacements for long-chain per- and polyfluoroalkyl substances (PFAS) that have been phased out due to environmental and health concerns. These short-chain alternatives were initially considered to be less bioaccumulative.
However, their increased use has prompted significant research into their environmental fate, persistence, and potential biological interactions. Studies have shown that some short-chain fluorinated compounds are mobile in water and can be detected in various environmental and biological samples. rsc.org The unique properties of short-chain HFCs make them subjects of interest in materials science and as potential solvents or heat-transfer fluids. cymitquimica.com The ongoing research in this area aims to understand the full lifecycle and impact of these compounds, ensuring that their application is balanced with environmental stewardship.
Structure
3D Structure
Properties
CAS No. |
40723-64-6 |
|---|---|
Molecular Formula |
C5H4F8 |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoropentane |
InChI |
InChI=1S/C5H4F8/c1-3(8,9)5(12,13)4(10,11)2(6)7/h2H,1H3 |
InChI Key |
QERNPKXJOBLNFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of 1,1,2,2,3,3,4,4 Octafluoropentane
Methodologies for the Synthesis of 1,1,2,2,3,3,4,4-Octafluoropentane Derivatives.
Williamson Reaction in the Functionalization of 1,1,2,2,3,3,4,4-Octafluoropentanol Precursors.researchgate.netbyjus.comfrancis-press.comwikipedia.orgmasterorganicchemistry.comyoutube.com
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. byjus.comwikipedia.orgyoutube.com In the context of 1,1,2,2,3,3,4,4-octafluoropentanol derivatives, this reaction allows for the introduction of various functional groups.
The general mechanism involves the deprotonation of an alcohol to form a highly reactive alkoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an organohalide. byjus.comfrancis-press.comyoutube.com For the synthesis of derivatives like 1,1,2,2,3,3,4,4-octafluoropentyl allyl ether, octafluoropentanol (B8787678) is reacted with an allyl halide. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or a carbonate, in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com The reaction temperature generally ranges from 50-100 °C, with reaction times of 1-8 hours. byjus.com
A common approach involves the in-situ preparation of the alkoxide ion due to its high reactivity. byjus.com For industrial applications, phase transfer catalysis is often employed to facilitate the reaction. byjus.com The choice of reactants is crucial; primary alkyl halides are preferred as the alkylating agent to minimize side reactions like elimination, which can occur with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| 1,1,2,2,3,3,4,4-Octafluoropentanol | Allyl chloride | 1,1,2,2,3,3,4,4-Octafluoropentyl allyl ether | Williamson ether synthesis researchgate.net |
| Sodium ethoxide | Chloroethane | Diethyl ether | SN2 reaction wikipedia.org |
| Alkoxide ion | Primary alkyl halide | Ether | General Williamson ether synthesis byjus.comwikipedia.org |
Hydrosilylation in the Synthesis of Fluorofunctional (Poly)siloxanes Incorporating Octafluoropentyl Moieties.researchgate.netsciepub.comtaylorandfrancis.comresearchgate.netmdpi.commcmaster.ca
Hydrosilylation is a key industrial process for the synthesis of organosilicon compounds, including fluorofunctional (poly)siloxanes. sciepub.comtaylorandfrancis.com This reaction involves the addition of a silicon-hydrogen bond across a double or triple bond, forming a stable silicon-carbon bond. taylorandfrancis.commdpi.com It is a highly efficient method for introducing silyl (B83357) groups into organic molecules with high yields. taylorandfrancis.com
In the synthesis of polysiloxanes containing octafluoropentyl groups, a common precursor is 1,1,2,2,3,3,4,4-octafluoropentyl allyl ether, which can be synthesized via the Williamson reaction. researchgate.net This ether then undergoes hydrosilylation with a hydrosilane, often in the presence of a catalyst. Platinum-based catalysts, such as Karstedt's catalyst, are widely used due to their high activity and the ability to conduct the reaction in-situ. sciepub.comresearchgate.net Rhodium complexes, such as rhodium siloxide complexes, have also been shown to be effective catalysts. researchgate.net
The reaction can be carefully controlled to produce polymers with specific properties. For instance, the choice of chlorosilanes (e.g., dimethylchlorosilane or methylphenylchlorosilane) allows for the functionalization of the resulting siloxane monomers with different pendant groups. sciepub.com The high efficiency and exothermic nature of hydrosilylation reactions necessitate careful temperature control to prevent runaway reactions. taylorandfrancis.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Terminal dienes | Dimethylchlorosilane | Karstedt's catalyst | Modified siloxane monomers sciepub.comresearchgate.net |
| Terminal dienes | Methylphenylchlorosilane | Karstedt's catalyst | Modified siloxane monomers sciepub.com |
| Fluoroalkyl ethers | Hydrosilanes | Rhodium siloxide complex | Fluorofunctional polysiloxanes researchgate.net |
| Acrylate-terminated QDs | Hydride-terminated poly(dimethylsiloxane) | Platinum catalyst | Stable quantum dot films mdpi.com |
Formation of Azide (B81097) Derivatives (e.g., 1-azido-2,2,3,3,4,4,5,5-octafluoropentane).nih.govmetu.edu.trcymitquimica.com
Fluorinated azidoalkanes are valuable building blocks in medicinal and materials chemistry. The synthesis of azide derivatives, such as 1-azido-2,2,3,3,4,4,5,5-octafluoropentane, can be achieved through various methods. One common approach is the addition of an azide anion to a fluorinated alkene. For example, 1-azido-1,1,2,2-tetrafluoroethane can be prepared in high yield by reacting tetrafluoroethylene (B6358150) with an azide source in a protic medium. nih.gov
These fluorinated azides are often thermally stable and can undergo further transformations. nih.gov A prominent application is their use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry," to form triazoles. nih.gov Another synthetic route involves the diazo-transfer reaction from a reagent like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) to a primary amine. metu.edu.tr The azido (B1232118) group in compounds like 1-azido-2,3,4,5,6-pentafluorobenzene makes them useful in the synthesis of nitrogen-containing compounds and fluorinated polymers. cymitquimica.com
| Reactant | Reagent | Product |
| Tetrafluoroethylene | Azide anion | 1-Azido-1,1,2,2-tetrafluoroethane nih.gov |
| Primary amine | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Azido derivative metu.edu.tr |
Catalytic Approaches in the Formation of C(sp3)–F Bonds.rsc.orgacs.orgrsc.orgdntb.gov.uamdpi.com
The selective formation of carbon-fluorine bonds is a significant challenge in organic synthesis. acs.org Catalytic methods offer a promising and sustainable strategy for the synthesis of valuable fluorinated compounds. rsc.org
Direct Alkane Fluorination via Hydrogen Abstraction.quora.comyoutube.comstackexchange.comlibretexts.org
Direct fluorination of alkanes using elemental fluorine (F₂) is a highly exothermic and often explosive reaction, making it difficult to control. quora.comyoutube.com This is due to the high reactivity of fluorine radicals and the low bond dissociation enthalpy of the F-F bond. youtube.comyoutube.com Consequently, direct fluorination is generally not a practical method for selective C-H bond fluorination. quora.com
The reactivity of C-H bonds towards halogenation follows the order tertiary > secondary > primary. libretexts.org However, due to the extreme reactivity of fluorine, it shows very little selectivity, reacting with almost any available C-H bond. stackexchange.com This lack of selectivity often leads to a mixture of polyfluorinated products. stackexchange.com
Exploration of Catalytic Systems and Reaction Mechanisms.rsc.orgacs.orgrsc.orgdntb.gov.uamdpi.comorganic-chemistry.orgnih.govprinceton.edu
To overcome the challenges of direct fluorination, various catalytic systems have been developed for the selective formation of C(sp³)–F bonds. These methods often employ milder fluorinating agents and catalysts to control the reaction.
One approach is decarboxylative fluorination , where carboxylic acids are converted to alkyl fluorides. Heterogeneous catalysts, such as silver(I) oxide supported on titanium dioxide (Ag₂O/TiO₂), have shown to be effective for this transformation. rsc.org These catalysts can be easily separated and reused. rsc.org Photocatalysis using TiO₂ with a mild fluorine donor like Selectfluor has also been demonstrated for decarboxylative fluorination, achieving high turnover frequencies. acs.org Iron salts have also been utilized as catalysts for this reaction under visible light irradiation. organic-chemistry.org
Another strategy involves C-F bond formation from alkyl bromides . A silyl radical-mediated chain process using a photocatalyst and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) has been developed. princeton.edu
Gold(I) catalysis has been employed in HF transfer reactions, where HF is generated in situ from a perfluoroarene and a nucleophile and then transferred to an alkyne. nih.gov This method avoids the direct handling of hazardous HF gas. nih.gov
Transition metal complexes, particularly those of nickel, are widely used in catalytic C-F bond activation and transformation, especially in fluoro-aromatics. mdpi.com Frustrated Lewis Pairs (FLPs) have also emerged as effective catalysts for the activation of C-F bonds. mdpi.com
| Catalytic System | Reaction Type | Substrate | Fluorinating Agent |
| Ag₂O/TiO₂ | Decarboxylative fluorination | Carboxylic acids | Electrophilic fluorine donors rsc.org |
| TiO₂ (photocatalysis) | Decarboxylative fluorination | Carboxylic acids | Selectfluor acs.org |
| Iron salts (photocatalysis) | Decarboxylative fluorination | Aliphatic carboxylic acids | Not specified organic-chemistry.org |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalysis) | Silyl radical-mediated fluorination | Alkyl bromides | N-fluorobenzenesulfonimide (NFSI) princeton.edu |
| [Au(IPr)NiPr₂] | HF transfer | Alkynes | In situ generated HF nih.gov |
Advanced Synthetic Techniques for Modifying the Octafluoropentane Scaffold
The modification of the this compound scaffold (HCF₂CF₂CF₂CF₂CH₃) presents a unique set of challenges and opportunities due to the high strength of the C-F bonds and the relatively inert nature of the C-H bonds. However, advanced synthetic methodologies can be employed to selectively functionalize this molecule.
One of the primary strategies for modifying hydrofluoroalkanes is through dehydrofluorination . This reaction involves the elimination of hydrogen fluoride (B91410) (HF) to introduce a carbon-carbon double bond, thus converting the saturated alkane into a more reactive alkene. For instance, studies on the vapor-phase dehydrofluorination of the related compound 2H, 3H-decafluoropentane (CF₃CFHCFHCF₂CF₃) have shown that it can be converted to nonafluoropentenes over catalysts like chromium fluoride or aluminum fluoride. researchgate.netbit.edu.cn A similar approach could be applied to this compound. The position of the resulting double bond would depend on which carbon atom the hydrogen is abstracted from, potentially leading to a mixture of isomers.
Another powerful technique for modifying the octafluoropentane scaffold is C-H functionalization . This approach avoids the need for pre-functionalized starting materials and directly converts the C-H bonds at the methyl end of the molecule into new functional groups. While specific examples for this compound are not prevalent in the literature, the principles of C-H activation can be applied. Transition metal-catalyzed reactions, often employing rhodium or palladium, are known to facilitate the insertion of carbenes or other reactive species into C-H bonds. nih.gov The selectivity of these reactions can be influenced by the catalyst and the directing groups. nih.gov For this compound, the terminal methyl group presents a primary site for such functionalization.
The table below summarizes potential advanced synthetic techniques for modifying the this compound scaffold based on analogous reactions.
| Technique | Reagents/Catalysts | Potential Products |
| Dehydrofluorination | CrF₃, AlF₃ | Octafluoropentene isomers |
| C-H Functionalization | Rh₂(OAc)₄, Pd(OAc)₂ | Functionalized octafluoropentanes (e.g., esters, ethers) |
Methodological Advancements in the Purification and Isolation of Fluorinated Alkane Intermediates and Products
The purification and isolation of fluorinated alkanes and their derivatives are critical steps in their synthesis and application. The unique physical properties of these compounds, such as their high volatility and low polarity, necessitate specialized purification techniques.
Gas chromatography (GC) is a widely used method for the separation and analysis of volatile fluorinated compounds. The choice of the stationary phase is crucial for achieving good separation of closely related isomers or compounds with similar boiling points. For instance, in the analysis of hydrofluoroalkane propellants like HFA-134a in exhaled breath, gas chromatography coupled with mass spectrometry (GC-MS) has been effectively used for quantification at very low concentrations. nih.gov This highlights the sensitivity and resolving power of GC for such compounds.
Distillation , including fractional distillation, remains a fundamental technique for the purification of fluorinated alkanes on a larger scale. The efficiency of distillation depends on the difference in boiling points of the components in the mixture. For azeotropic mixtures, which are common with fluorinated compounds, extractive or azeotropic distillation may be required.
Solid-phase extraction (SPE) is another valuable technique, particularly for the pre-concentration and purification of fluorinated compounds from various matrices. For example, a weak anion exchange SPE procedure has been developed for the recovery of perfluorinated carboxylic acids from aqueous samples prior to derivatization and GC-MS analysis. nih.gov While this compound is not a carboxylic acid, similar principles could be applied to design SPE methods for its separation from polar impurities.
The following table outlines key purification and isolation methods applicable to fluorinated alkanes.
| Method | Principle | Application |
| Gas Chromatography (GC) | Differential partitioning between a mobile and stationary phase | Separation and analysis of volatile fluorinated isomers and mixtures |
| Distillation | Separation based on differences in boiling points | Bulk purification of fluorinated alkanes |
| Solid-Phase Extraction (SPE) | Selective adsorption of compounds onto a solid sorbent | Pre-concentration and removal of impurities from various sample matrices |
Analytical Methodologies for the Characterization and Quantification of 1,1,2,2,3,3,4,4 Octafluoropentane
Advanced Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for the separation of 1,1,2,2,3,3,4,4-octafluoropentane from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the volatility and polarity of the analyte and its derivatives.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of fluorinated compounds. nih.govresearchgate.net While highly volatile, nonpolar compounds like this compound are typically better suited for GC-MS, LC-MS/MS becomes invaluable for the analysis of its more polar derivatives or when it is present in complex aqueous samples. For instance, the analysis of short-chain per- and polyfluoroalkyl substances (PFAS) often employs LC-MS/MS. restek.comhalocolumns.comsigmaaldrich.com
Methodologies for similar short-chain fluorinated compounds often utilize reversed-phase chromatography with C18 columns, although specialized columns like those with positively charged surfaces can improve retention for very polar, short-chain analytes. halocolumns.com Hydrophilic Interaction Liquid Chromatography (HILIC) also presents a viable option for highly polar compounds. elementlabsolutions.com Detection is typically achieved using an electrospray ionization (ESI) source in negative ion mode, as fluorinated compounds readily form negative ions.
Table 1: Typical LC-MS/MS Parameters for Analysis of Short-Chain Fluorinated Compounds
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in Water; B: Methanol |
| Gradient | Optimized for separation of short-chain compounds |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M-H]⁻ or other relevant adducts |
| Product Ions | Characteristic fragment ions |
Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound. This method allows for the separation of volatile compounds, which are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information. Soft ionization techniques like field ionization (FI) can be particularly useful for observing the molecular ion of fluorine compounds, which may not be readily detected with standard electron ionization (EI). jeol.com
For the analysis of volatile polyfluorinated alkyl substances, methods often employ a capillary column with a polar stationary phase, such as wax-type columns (e.g., VF-WAXms), to achieve adequate separation. nih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity, which is crucial for trace analysis in complex matrices. nih.govshimadzu.com
Table 2: Representative GC-MS/MS Parameters for Volatile Fluorinated Alkanes
| Parameter | Setting |
| GC Column | VF-WAXms (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Splitless |
| Oven Program | Initial temp 40°C, ramped to 230°C |
| Ionization Source | Electron Ionization (EI) or Field Ionization (FI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Quantification | External or Internal Standard Method |
Spectroscopic Characterization of this compound Derivatives
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and its derivatives, providing detailed information about the molecular framework and the environment of specific atoms.
NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds.
¹H NMR: The proton NMR spectrum of this compound would be expected to show a signal for the terminal -CH₂F group and the -CHF- group. The chemical shifts and coupling patterns (H-F couplings) would provide critical information about the connectivity.
¹³C NMR: The carbon NMR spectrum can be complex due to strong one-bond and long-range carbon-fluorine (C-F) couplings, which cause significant splitting of the carbon signals. magritek.comblogspot.com This multiplicity can sometimes make fluorinated carbons difficult to detect in noisy spectra. blogspot.com Decoupling both ¹H and ¹⁹F nuclei simultaneously can simplify the spectra to singlets, confirming the number of unique carbon environments.
¹⁹F NMR: This is a highly effective technique for fluorinated compounds. It provides information on the different fluorine environments within the molecule. nih.gov The chemical shifts are sensitive to the local electronic environment, and F-F coupling constants can help establish the relative positions of fluorine atoms. For quantitative analysis, ¹⁹F qNMR offers advantages such as high speed, sensitivity, and often a simpler spectrum with less interference compared to ¹H qNMR. rsc.orgnih.gov
²⁹Si NMR: This technique would be relevant for the characterization of silylated derivatives of this compound, providing information about the silicon environment and its connectivity to the fluorinated chain.
Table 3: Expected NMR Spectral Features for a Hydrofluoroalkane like this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H | 4.0 - 6.5 | Complex multiplets due to H-F and H-H coupling |
| ¹³C | 100 - 130 | Multiplets (e.g., triplets, doublets of triplets) due to C-F coupling |
| ¹⁹F | -80 to -200 (relative to CFCl₃) | Multiplets due to F-F and F-H coupling |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The C-F bond stretch is a particularly strong and characteristic absorption in the IR spectrum, typically appearing in the region of 1000–1360 cm⁻¹. wikipedia.org For molecules with multiple fluorine atoms, this absorption can split into symmetric and asymmetric stretching bands. The spectrum of this compound would also feature C-H stretching and bending vibrations.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | 2900 - 3000 | Medium |
| C-F Stretch | 1100 - 1350 | Strong, Broad |
| C-C Stretch | 1000 - 1200 | Medium |
| C-H Bend | 1350 - 1480 | Medium |
X-ray crystallography provides the definitive, three-dimensional atomic and molecular structure of a compound in its crystalline state. wikipedia.org For a compound like this compound, which is a liquid at ambient temperature, this analysis would require growing a single crystal at low temperatures.
The study of fluorinated molecular architectures in the solid state reveals unique packing arrangements and intermolecular interactions. The high electronegativity and size of fluorine atoms significantly influence how molecules arrange in a crystal lattice. mdpi.com Interactions such as C-H···F hydrogen bonds and F···F contacts play a crucial role in the crystal packing, although the contribution of F···F interactions to lattice energy can vary. researchgate.net The inclusion of fluorine can lead to the formation of "fluorous domains" where fluorinated segments of molecules aggregate. man.ac.uk These structural details are vital for understanding the material properties of fluorinated compounds.
Elemental Analysis for Total Fluorine Content
Wavelength Dispersive X-ray Fluorescence (WDXRF)
Wavelength Dispersive X-ray Fluorescence (WDXRF) is a non-destructive analytical technique used to determine the elemental composition of materials. malvernpanalytical.com In WDXRF, a sample is irradiated by an X-ray source, causing the elements within the sample to emit characteristic fluorescent X-rays. measurlabs.com An analyzing crystal diffracts these X-rays based on their wavelength, allowing for their separation and detection. malvernpanalytical.comxos.com This method provides data on the elements present and their concentrations. measurlabs.com
WDXRF is a potent tool for the quantitative analysis of fluorine in various samples. researchgate.net Key advantages of this technique include rapid analysis and simple, non-destructive sample preparation. researchgate.net It offers high resolution and low detection limits, which are particularly beneficial for lighter elements like fluorine. malvernpanalytical.com For solid samples, preparation can involve analyzing a flat surface directly, pressing the material into a pellet, or creating a fused bead by heating the powdered sample into a glassy disc. measurlabs.com The methodology can be optimized for different sample types, such as glasses and glazes, to achieve reliable and rapid results with quantification limits as low as 0.1% by weight. researchgate.net However, matrix effects, where the measured X-ray intensity of the target element is altered by the presence of other elements, can pose a challenge. researchgate.net
| Parameter | Description | Relevance for Fluorine Analysis |
|---|---|---|
| Principle | Measures the wavelength of X-rays emitted from a sample after excitation by a primary X-ray source. measurlabs.com | Allows for the specific detection and quantification of fluorine based on its characteristic F-Kα line. |
| Sample Preparation | Can be analyzed as solids, pressed powders, or fused beads. measurlabs.com | Offers flexibility for different sample matrices containing this compound. |
| Resolution | High spectral resolution (typically 5–20 eV), minimizing spectral overlaps. xos.com | Crucial for resolving the fluorine signal from potentially interfering elements. researchgate.net |
| Detection Limits | Low detection limits, particularly for light elements. malvernpanalytical.com Can reach parts-per-million (ppm) levels. measurlabs.com | Enables the measurement of total fluorine content even at low concentrations. |
| Advantages | Non-destructive, rapid analysis, robust. malvernpanalytical.comresearchgate.net | Allows for subsequent analysis by other techniques and high sample throughput. |
Instrumental Neutron Activation Analysis (INAA)
Instrumental Neutron Activation Analysis (INAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. nist.gov In INAA, the sample is bombarded with neutrons, typically in a nuclear reactor. tudelft.nl This process causes stable isotopes of elements within the sample to convert into radioactive isotopes through neutron capture. tudelft.nlcarleton.edu As these newly formed radioisotopes decay, they emit gamma rays with characteristic energies, which are then measured using a high-resolution germanium detector. nist.govcarleton.edu The energy of the gamma rays identifies the element, while the intensity of the emission is proportional to its concentration. carleton.edu
INAA is a valuable technique for quantifying total fluorine. researchgate.net The analysis of fluorine is based on the nuclear reaction where the stable isotope ¹⁹F captures a neutron to become the radioactive isotope ²⁰F, which then decays with a short half-life of 11.41 seconds. osti.gov The technique is non-destructive and, because neutrons and gamma rays can penetrate the entire sample, it provides a bulk analysis that is independent of the chemical form of the element. nist.gov This "blank-free" aspect is a significant advantage, as it minimizes contamination risks if the sample is repackaged after irradiation. nist.gov Despite its sensitivity, the short half-life of ²⁰F requires a rapid measurement system and can be hampered by interference from other elements, such as chlorine. tudelft.nlosti.gov
| Parameter | Description | Relevance for Fluorine Analysis |
|---|---|---|
| Principle | Neutron irradiation produces radioactive nuclides, which are quantified by measuring their characteristic gamma-ray emissions upon decay. carleton.edu | Fluorine is detected via the ¹⁹F(n,γ)²⁰F reaction. The short half-life of ²⁰F necessitates rapid analysis. tudelft.nlosti.gov |
| Sensitivity | Capable of determining many elements at very low levels (ppm to ppb). tudelft.nl | Allows for the quantification of trace amounts of total fluorine. |
| Sample Type | A variety of matrices can be analyzed with minimal chemical preparation. carleton.edu | Suitable for analyzing this compound in diverse environmental or industrial samples. |
| Advantages | Non-destructive, minimal matrix effects, "blank-free," independent of chemical form. nist.govcarleton.edu | Provides a highly accurate and reliable measurement of the total fluorine content. |
| Limitations | Requires access to a nuclear reactor; short half-life of ²⁰F poses analytical challenges. tudelft.nlosti.gov | Logistical constraints and the need for specialized equipment and procedures. |
Challenges and Innovations in Trace Level Quantification of Fluorinated Substances
The quantification of fluorinated substances like this compound at trace levels presents significant analytical challenges. perkinelmer.com The sheer number of per- and polyfluoroalkyl substances (PFAS), estimated to be over 15,000, makes comprehensive identification and quantification a considerable hurdle, as current targeted methods can only detect a small fraction of these. perkinelmer.comtandfonline.com A major challenge is the discrepancy observed between the total organic fluorine content measured by techniques like INAA or combustion ion chromatography and the sum of concentrations of individually targeted PFAS determined by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.com
Further challenges include matrix interference from co-contaminants in complex samples and potential contamination from PFAS-containing materials used in analytical equipment, such as Teflon tubing. mdpi.com The unique physicochemical properties of PFAS also limit the applicability of some conventional forensic techniques like stable isotope analysis. nih.gov To meet increasingly stringent regulatory limits, such as the low nanogram-per-liter (ng/L) or parts-per-trillion (ppt) levels for some PFAS in drinking water, analytical methods must achieve extremely low limits of detection (LOD) and quantification (LOQ). waters.com
Innovations in analytical chemistry are continuously emerging to address these challenges. Advances in high-resolution mass spectrometry and the development of novel sample preparation techniques, such as solid-phase extraction (SPE) with specialized sorbents, have improved sensitivity and selectivity. waters.comnih.gov The use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) operating in negative ion mode is being explored as a revolutionary method for compound-independent detection of elemental fluorine, which could help bridge the gap between total fluorine measurements and targeted analysis. perkinelmer.com Furthermore, the development of robust analytical methods free of PFAS-containing components, for instance by substituting parts with materials like polyether ether ketone (PEEK), is crucial for preventing contamination and ensuring accurate trace-level results. mdpi.com
| Challenge | Description | Innovation/Solution |
|---|---|---|
| Large Number of Compounds | Thousands of PFAS exist, but targeted methods only identify a small fraction. perkinelmer.comtandfonline.com | Development of non-targeted and total fluorine analysis methods (e.g., negative-ion ICP-MS) to capture a broader range of compounds. perkinelmer.com |
| Low Regulatory Limits | Need for detection at very low concentrations (ng/L or ppt levels). waters.com | Advanced instrumentation like high-resolution mass spectrometers (e.g., Xevo TQ Absolute) and optimized sample enrichment techniques (e.g., Oasis WAX SPE). waters.com |
| Matrix Interference | Complex sample matrices can interfere with the detection of target analytes. mdpi.com | Improved sample cleanup procedures and highly selective analytical columns to separate interferences. musc.edu |
| System Contamination | PFAS-containing components in analytical instruments can lead to background contamination. mdpi.com | Utilizing PFAS-free instrument parts (e.g., PEEK tubing) and rigorous cleaning protocols. mdpi.comepa.gov |
| Quantification Gap | Significant difference between total fluorine measurements and the sum of targeted PFAS. tandfonline.com | Semi-quantification approaches for analytes without standards and development of methods that provide a more comprehensive profile of fluorinated compounds. nih.gov |
Method Validation and Quality Assurance in Analytical Chemistry for Fluorinated Compound Research
Method validation is a fundamental requirement in the analysis of fluorinated compounds to ensure that the chosen analytical procedure is suitable for its intended purpose. researchgate.net It provides documented evidence that a method is reliable, reproducible, and accurate for the specific analyte and matrix being tested. musc.eduresearchgate.net For quantitative methods used in fluorinated compound research, validation must assess a range of performance characteristics. pcdn.co
Key validation parameters include accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range. pcdn.co Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pcdn.co Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. pcdn.co The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, whereas the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. pcdn.co
A robust quality assurance program is essential for maintaining the integrity of analytical data. This involves the routine use of quality control samples, including blanks, matrix spikes, and certified reference materials, to monitor the performance of the method. nih.govepa.gov For example, the analysis of method blanks helps to verify that reagents and equipment are free from the target analyte, which is particularly critical in trace analysis of ubiquitous fluorinated compounds. pcdn.co A change control program should also be in place to evaluate the impact of any modifications to a validated method. researchgate.net These rigorous validation and quality assurance practices ensure that the data generated for fluorinated compounds like this compound are scientifically sound and defensible. researchgate.net
| Validation Parameter | Definition | Importance in Fluorinated Compound Analysis |
|---|---|---|
| Accuracy | The closeness of agreement between the measured value and the true value. pcdn.co | Ensures the reported concentration of a compound like this compound is correct. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. pcdn.co | Demonstrates the reproducibility and reliability of the analytical method. |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. pcdn.co | Crucial for distinguishing the target analyte from other fluorinated isomers or matrix components. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. pcdn.co | Determines the method's ability to detect trace amounts of contamination. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. pcdn.co | Defines the lower limit for reporting reliable quantitative results, essential for regulatory compliance. waters.com |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte over a specific range. pcdn.co | Confirms the method's suitability for quantifying the analyte across a spectrum of expected concentrations. |
Role of 1,1,2,2,3,3,4,4 Octafluoropentane in Advanced Materials Research and Formulation Science
Design and Characterization of Fluorinated Self-Assembled Monolayers (SAMs) and Thin Films
The ability to create highly ordered, molecularly thin films on various substrates is a cornerstone of nanotechnology and surface engineering. Self-assembled monolayers (SAMs) provide a powerful method for modifying surface properties in a controlled manner. google.com Fluorinated compounds, including derivatives of 1,1,2,2,3,3,4,4-octafluoropentane, are of particular interest for creating robust, low-energy surfaces. mdpi.com
Partially fluorinated alkanes, often functionalized with a headgroup like a thiol or phosphonic acid, can form densely packed, ordered monolayers on appropriate substrates (e.g., gold for thiols, metal oxides for phosphonic acids). mdpi.comgoogle.com The structure of these SAMs is governed by a balance of forces, including the chemisorption of the headgroup to the substrate, van der Waals interactions between the alkyl and fluoroalkyl chains, and steric repulsion. google.com
Table 1: Representative Structural Properties of Fluorinated SAMs on Gold
| Adsorbate Molecule (Analogous System) | Film Thickness (Å) | Molecular Tilt Angle (°) from Surface Normal |
|---|---|---|
| Perfluorodecanethiol (PFDT) | 12 ± 2 | ~15 |
| Perfluorobiphenylthiol (BRFT) | 9 ± 2 | ~20 |
| Octadecanethiol (ODT) | 21 | 10-15 |
| Semifluorinated Alkanethiol (F8H10SH) | ~15 | Variable |
This table presents typical data for analogous fluorinated and hydrocarbon SAMs to illustrate common structural parameters. The exact values for a this compound-derived SAM would depend on the specific molecular structure and preparation conditions.
A primary application of fluorinated SAMs is the creation of surfaces with tailored wettability. The terminal fluorocarbon groups drastically lower the surface energy, leading to highly hydrophobic and oleophobic properties. mdpi.com Research has demonstrated that derivatives of this compound, such as 5-(allyloxy)-1,1,2,2,3,3,4,4-octafluoropentane, can be used to synthesize molecules that form Langmuir films. These films, when transferred to a solid substrate, effectively alter its wetting properties.
The degree of hydrophobicity is quantified by the water contact angle; a higher angle indicates greater hydrophobicity. Surfaces modified with highly ordered, densely packed fluorinated monolayers can achieve very high contact angles. In some instances, surfaces modified with derivatives of octafluoropentyl allyl ether have exhibited water contact angles exceeding 150°, which classifies them as superhydrophobic. The ability to control surface energy is critical for applications ranging from anti-fouling and self-cleaning coatings to microfluidic devices and biomedical implants. google.com
Table 2: Wetting Properties of Surfaces Modified with Fluorinated Compounds
| Surface Modifier (System) | Substrate | Advancing Water Contact Angle (θa) | Hexadecane Contact Angle (θa) |
|---|---|---|---|
| Semifluorinated Alkanethiol (F10HnSH series) | Gold | ~120° | ~81° |
| Octadecylphosphonic Acid (OPA) | Aluminum Oxide | ~110° | Not Reported |
| Fluorinated Phosphonic Acid (FPA) | Aluminum Oxide | ~120° | Not Reported |
| Octadecanethiol (ODT) | Gold | ~112° | ~46° |
This table shows representative contact angle data for various low-energy surfaces, demonstrating the high water and oil repellency imparted by fluorinated chains compared to standard hydrocarbon chains. google.comresearchgate.net
Emulsion and Microbubble Formulation Research with Fluorinated Compounds
Fluorocarbons are widely used in the formulation of emulsions and as the core gas in microbubbles for contrast-enhanced imaging. Their high density, chemical inertness, and low solubility in both aqueous and lipid phases make them ideal for these applications.
Emulsions are thermodynamically unstable systems that require the input of energy and the presence of stabilizing agents to prevent phase separation. For fluorocarbon-in-water emulsions, stability is a critical factor. The primary mechanisms of instability are coalescence (droplets merging) and Ostwald ripening (growth of larger droplets at the expense of smaller ones), the latter being particularly significant for highly insoluble fluorocarbons.
Strategies to enhance stability include:
Use of Surfactants: Amphiphilic molecules, or surfactants, adsorb at the oil-water interface, creating a protective film that reduces interfacial tension and provides a repulsive barrier (either steric or electrostatic) to prevent droplet aggregation.
Polymeric Stabilizers: High molecular weight polymers can form thick, robust steric barriers around the droplets, providing excellent long-term stability.
Mixed Emulsifiers: Combining different types of surfactants (e.g., a small-molecule surfactant with a polymeric one) can lead to more densely packed and resilient interfacial films, offering synergistic stabilization.
The choice of emulsifying agent is crucial for controlling the droplet size and stability of a fluorocarbon emulsion. Research into fluorinated surfactants has shown that molecules can be specifically designed for this purpose. For instance, a trisiloxane surfactant has been synthesized through the hydrosilylation of 5-(allyloxy)-1,1,2,2,3,3,4,4-octafluoropentane. researchgate.net Such amphiphilic molecules, containing both a hydrophobic/lipophobic fluorinated segment and a hydrophilic group (like polyether), are designed to act as effective emulsifiers. researchgate.net These agents lower the interfacial tension between the fluorocarbon and water phases, facilitating the formation of small droplets during homogenization and preventing them from coalescing over time.
The effectiveness of a surfactant is related to its ability to pack efficiently at the interface and its solubility characteristics in the two phases. The study of the thermodynamics of adsorption and micellization of these custom-synthesized surfactants provides fundamental insights into their performance as stabilizers. researchgate.net
Microbubbles for applications like ultrasound contrast agents consist of a gas core stabilized by a shell, which is often composed of lipids, proteins, or polymers. Fluorocarbon gases, including related compounds like perfluoropropane and perfluorobutane, are often used for the core because their low aqueous solubility and high molecular weight inhibit dissolution and shrinkage of the bubbles, leading to greater persistence in circulation.
Producing uniformly sized (monodisperse) microbubbles is highly desirable for consistent acoustic performance and predictable behavior. While traditional methods like sonication yield polydisperse populations, microfluidic techniques have emerged as a superior protocol for generating monodisperse microbubbles. A common microfluidic approach is flow-focusing, where the gas stream and the surrounding shell solution are forced through a narrow orifice. This process creates highly uniform bubbles at a controlled rate.
A typical protocol involves:
Preparation of the Shell Solution: Lipids (e.g., phospholipids (B1166683) like DPPC), and co-surfactants (e.g., PEGylated lipids) are dissolved in an aqueous buffer to form a solution that will self-assemble into the microbubble shell.
Microfluidic Device Setup: A microfluidic chip with a flow-focusing geometry is used. The shell solution and the fluorocarbon gas (like this compound in its gaseous state) are introduced into the device through separate inlets.
Bubble Generation: The precise control of the flow rates and pressures of the gas and liquid phases allows for the formation of bubbles one by one, with diameters typically in the 1-10 µm range, suitable for intravenous applications.
Collection: The newly formed microbubbles are collected from the device outlet into a suitable buffer.
This method allows for predictable control over bubble size by adjusting flow parameters, enabling the production of microbubbles tailored for specific experimental or clinical requirements.
Integration of Octafluoropentyl Moieties into Hybrid Organic-Inorganic Materials (e.g., Polyhedral Oligomeric Silsesquioxanes)
The incorporation of fluorinated side chains, such as those derived from or related to octafluoropentane, into Polyhedral Oligomeric Silsesquioxanes (POSS) represents a significant strategy in creating advanced hybrid materials. POSS molecules are cage-like structures composed of a silicon-oxygen core, which can be functionalized with various organic groups on the periphery. dtic.mil This nano-sized inorganic core provides thermal stability and a robust framework, while the organic moieties dictate the material's surface properties and compatibility with polymer matrices. dtic.mildtic.mil
The attachment of perfluoroalkyl chains to a POSS core is of particular interest for developing materials with exceptionally low surface energy, leading to superhydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. dtic.mil Research has shown that increasing the length of the fluorinated chains can lead to even lower solid surface energies. dtic.mil
Several synthetic methods are employed to create these fluorinated POSS derivatives. A common and effective technique is the hydrosilylation reaction, which involves adding a Si-H bond across a double bond, to attach the fluorinated chains to a reactive POSS cage. rsc.org Another approach is the one-step condensation of corresponding trialkoxysilanes. dtic.mil Thiol-ene click chemistry has also been demonstrated as a facile and efficient method for grafting polyether chains onto a thiol-functionalized POSS core, indicating a versatile strategy for creating well-defined hybrid structures. Post-synthesis modification of functionalized POSS is another powerful tool, allowing for the precise introduction of desired moieties onto the cage. reading.ac.uk
The resulting fluorinated POSS materials exhibit a range of valuable properties. They are often soluble in fluorinated solvents and have distinct melting points. dtic.mil Thermogravimetric analysis (TGA) reveals high thermal stability, with decomposition temperatures often exceeding 300°C. rsc.org A key feature is their ability to modify the surface properties of polymers. When blended with polymers like poly(methyl methacrylate) (PMMA), even at low weight percentages (e.g., 5 wt%), these fluorinated POSS additives migrate to the surface, significantly enhancing the hydrophobicity of the polymer film. rsc.org This surface migration is driven by the low surface energy of the fluorinated chains.
The table below summarizes research findings on the impact of incorporating fluorinated POSS into polymer matrices.
| Polymer Matrix | Fluorinated POSS Additive | Concentration (wt%) | Original Water Contact Angle (°) | Blended Film Water Contact Angle (°) | Citation |
| PMMA | FluoroPOSS derivatives | 5 | ~68 | 94–105 | rsc.org |
These hybrid materials hold promise for a variety of high-performance applications, including durable water-repellent coatings, low-friction surfaces, and advanced lubricants stable over a wide temperature range. rsc.orggoogle.com
Utilization as a Diluent or Solvent in Advanced Chemical Separation Processes
While specific data on this compound as a primary diluent is limited, the broader class of fluorinated and partially fluorinated alkanes (FALKs) is gaining significant attention in advanced chemical separation processes. These "fluorous" solvents possess a unique set of properties that make them powerful alternatives to traditional hydrocarbon or chlorinated diluents. tcichemicals.comtandfonline.com
Fluorinated solvents are characterized by their high chemical and thermal stability, non-flammability, and low toxicity. tcichemicals.comenvirotech-europe.com A key feature is their immiscibility with both water and many common organic solvents at room temperature, which allows for the creation of fluorous biphase systems (FBS). tcichemicals.com In an FBS, a reaction can be carried out in a mixture of organic and fluorous solvents. A fluorous-tagged catalyst or reactant will selectively reside in the fluorous phase, allowing for easy separation and recovery from the organic product phase by simple phase separation, potentially eliminating the need for complex purification steps like chromatography. tcichemicals.com
In the context of solvent extraction, particularly for separating valuable or radioactive elements (f-block elements), fluorinated diluents offer distinct advantages. reading.ac.ukmdpi.com Traditional hydrocarbon diluents can suffer from issues like "third phase formation" when used with certain polar extractants, which complicates industrial processes. reading.ac.uk Polar fluorinated diluents can overcome this drawback while offering higher chemical and radiation stability and lower fire risk compared to both hydrocarbons and chlorinated solvents. reading.ac.uk For instance, the fluorinated carbonate BK-1 has been studied as a promising diluent for separating trivalent minor actinides and lanthanides, demonstrating enhanced separation factors and faster extraction kinetics compared to some conventional diluents. reading.ac.uk
A notable example involving an octafluoropentyl moiety is the fluorinated extractant tris(2,2,3,3,4,4,5,5-octafluoropentyl) phosphate (B84403) (FTAP). science.gov Due to the high tensioactive nature of such fluorinated compounds, flotation has been explored as a method to remove trace amounts of this extractant from the aqueous phase after extraction, addressing potential secondary contamination. science.gov
The following table compares the general properties of different classes of diluents used in separation processes.
| Diluent Type | Advantages | Disadvantages | Relevant Applications | Citation |
| Hydrocarbon | Low cost, widely available. | Flammable, can lead to third phase formation with polar extractants. | General solvent extraction. | reading.ac.ukcpchem.com |
| Chlorinated | Higher density, good solvency. | Toxicity, corrosion problems, sensitivity to radiation. | Historically used but now often replaced. | reading.ac.uk |
| Fluorinated | High chemical and thermal stability, non-flammable, low toxicity, can prevent third phase formation, enables fluorous biphase systems. | Higher cost, specialized use. | Separation of f-block elements, catalyst recovery, purification of fluorous-tagged compounds. | reading.ac.uktcichemicals.comtandfonline.comenvirotech-europe.com |
The unique solubility characteristics and stability of partially fluorinated alkanes like this compound make them strong candidates for use as diluents or phase modifiers in highly specialized and demanding chemical separation applications. nih.govpsu.edu
Advanced Spectroscopic and Mechanistic Studies Involving 1,1,2,2,3,3,4,4 Octafluoropentane
Investigation of Electron-Transfer Initiated Reactions of Fluorinated Compounds.
No specific studies on the electron-transfer initiated reactions of 1,1,2,2,3,3,4,4-octafluoropentane have been identified. General principles suggest that, like other perfluoroalkanes, it would be highly resistant to electron transfer due to the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. Reactions with powerful reducing agents, such as hydrated electrons, have been shown to degrade some perfluorinated compounds, but specific mechanistic data for this compound is not available. acs.orgnih.gov
Systematic Studies on the Photophysical Properties of Fluorinated Organic Systems.
There are no available systematic studies on the photophysical properties of this compound. As a saturated fluoroalkane, it is not expected to exhibit significant absorption or emission in the UV-visible region and is generally considered non-luminescent.
Impact of Fluorine Substitution on Photoluminescence and Aggregation-Induced Emission.
The impact of fluorine substitution on photoluminescence and aggregation-induced emission is a topic of interest in the context of larger, conjugated organic molecules. rsc.orgmdpi.comrsc.org However, these phenomena are not relevant to simple, non-conjugated molecules like this compound, and no such studies have been conducted on this compound.
Correlation between Crystalline Packing Structures and Optical Properties.
While the crystalline packing of fluorinated molecules can have a profound effect on their optical properties, particularly in solid-state materials, there is no published research correlating the crystalline structure of this compound with any specific optical properties. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for 1,1,2,2,3,3,4,4 Octafluoropentane Research
Integration of Multi-Scale Modeling with Experimental Research for Predictive Understanding
The synergy between computational modeling and experimental research is paving the way for a deeper, predictive understanding of fluorinated alkanes like 1,1,2,2,3,3,4,4-Octafluoropentane. Multi-scale modeling, which bridges quantum mechanical, molecular dynamics, and continuum levels, offers a powerful tool to investigate the behavior of these complex molecules without the need for extensive, resource-intensive laboratory work. manchester.ac.uktoffeex.commpg.de
Researchers are employing advanced computational methods to predict a range of properties for hydrofluorocarbons (HFCs). pittcon.org These predictive models are crucial for understanding thermochemical data, such as heats of formation, which are often lacking for newer or less common HFCs. pittcon.org For instance, quantum-chemical studies on fluorinated cyclopropanes have successfully predicted their stability, polarity, and electronic properties, demonstrating the reliability of these computational approaches for organofluorine compounds. nih.gov
This integrated approach allows for the in silico screening of molecules for specific applications. By simulating how octafluoropentane interacts with other substances or behaves under various conditions, scientists can identify promising applications and guide experimental efforts more efficiently. This reduces experimental trial and error, accelerates the discovery process, and minimizes waste.
Key areas for future modeling research include:
Force Field Development: Creating more accurate force fields for fluorinated compounds is essential for reliable molecular simulations of their physical and chemical properties. nih.gov
Property Prediction: Enhancing the accuracy of models to predict thermodynamic, transport, and phase behavior properties. vanderbilt.edu
Interaction Studies: Simulating the interaction of octafluoropentane with biological membranes, industrial materials, or environmental interfaces to predict its behavior and potential impact.
Development of Sustainable Synthetic Methodologies for Fluorinated Alkanes
The synthesis of fluorinated compounds has traditionally relied on harsh reagents and energy-intensive processes. criver.com A significant future direction is the development of sustainable and "green" synthetic methodologies that are safer, more efficient, and environmentally benign. jddhs.comeurekalert.orgsciencedaily.com
Green chemistry principles are being applied to revolutionize fluorination. jddhs.com This includes the use of less hazardous fluorine sources to avoid toxic reagents like hydrogen fluoride (B91410) gas. criver.com Researchers are exploring methods such as:
Mechanochemistry: This involves using mechanical force, such as ball milling, to drive chemical reactions, often in the absence of bulk solvents. rsc.org This solid-state approach can lead to faster reactions and easier purification. rsc.org
Flow Chemistry: Continuous flow processes can improve the safety and scalability of reactions involving hazardous materials by using small reactor volumes and enabling precise control over reaction conditions.
Biocatalysis: Inspired by the discovery of natural fluorinase enzymes, scientists are designing synthetic catalysts that can facilitate C-F bond formation under mild, ambient conditions. criver.com
Alternative Solvents: The use of ionic liquids and solvent-free conditions is being investigated to reduce the reliance on volatile and often toxic organic solvents. bohrium.comresearchgate.net
Innovations in Environmental Remediation Technologies for Fluorinated Compounds
The persistence of some fluorinated compounds in the environment, particularly per- and polyfluoroalkyl substances (PFAS), has driven significant innovation in remediation technologies. While this compound is a hydrofluorocarbon with different environmental characteristics, the robust carbon-fluorine (C-F) bond presents a common challenge for degradation. nih.gov Research into breaking this bond is critical for managing the environmental fate of all fluorinated substances.
Emerging remediation technologies that could be adapted for fluorinated alkanes include:
| Remediation Technology | Description | Key Advantages |
| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive species like hydroxyl radicals to break down organic pollutants. mdpi.comunirioja.es Methods include ozonation, UV/H₂O₂, and Fenton processes. nih.gov | Can lead to complete mineralization of pollutants into harmless substances like CO₂ and water. unirioja.es |
| Electrochemical Oxidation | Employs an electric current to drive the degradation of pollutants at an electrode surface. | Effective for a wide range of compounds and does not require the addition of chemical reagents. mdpi.com |
| Sonochemical Degradation | Uses high-frequency ultrasound to create cavitation bubbles, which collapse and generate extreme localized temperatures and pressures, breaking down chemical bonds. unirioja.es | Can degrade highly recalcitrant compounds without additional chemicals. |
| Bioremediation | Leverages microorganisms, such as bacteria and fungi, that have evolved pathways to break down fluorinated substances. nih.govmdpi.commdpi.com | Potentially a low-cost and environmentally friendly "green" remediation solution. nih.gov |
| Immobilization | Uses sorbent materials like activated carbon to bind and trap fluorinated compounds in soil or water, preventing their migration. fehrgraham.comnih.govregenesis.com | A cost-effective method for containment and preventing groundwater contamination. fehrgraham.comnih.gov |
While many of these technologies are in the developmental or pilot stage, they represent the future of managing and mitigating the environmental impact of persistent fluorinated compounds. fehrgraham.comnih.gov Continued research is necessary to enhance their efficiency and scalability for widespread application. itrcweb.org
Exploration of Novel Functional Materials Utilizing Octafluoropentane Derivatives
The unique properties imparted by fluorine—such as high thermal stability, chemical resistance, and low surface energy—make fluorinated molecules valuable building blocks for advanced materials. fluorochem.co.ukman.ac.uksigmaaldrich.com A significant area of future research is the use of this compound as a scaffold to create novel functional materials.
By chemically modifying octafluoropentane to introduce reactive functional groups, it can be polymerized or incorporated into larger molecular architectures. This opens the door to a new generation of materials with tailored properties for high-tech applications. man.ac.uk
Potential applications for such materials include:
Fluoropolymers: Creating new polymers with enhanced properties for use in chemically resistant coatings, low-friction surfaces, and advanced textiles. man.ac.uk
Electronics: Developing materials with specific dielectric properties for use in capacitors, insulators, or next-generation electronic components.
Biomedical Devices: Synthesizing biocompatible and biostable materials for medical implants, drug delivery systems, or diagnostic tools.
Agrochemicals and Pharmaceuticals: Using the fluorinated backbone to create new active ingredients with improved stability and bioavailability. sigmaaldrich.commolecularcloud.org
The synthesis of monomers from fluorinated precursors is a key step in this process. man.ac.uk For example, the synthesis and polymerization of compounds like 2,3,5,6-tetrafluoro-4-trifluoromethylphenol have led to the creation of novel poly-p-oxyperfluorobenzylene polymers with unique thermal properties. nih.gov By exploring similar synthetic routes with derivatives of octafluoropentane, researchers can unlock a vast landscape of new and useful functional materials. alfa-chemistry.com
Q & A
Basic Question: What are the recommended synthetic routes for 1,1,2,2,3,3,4,4-octafluoropentane, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves radical fluorination or halogen exchange reactions using precursors like chlorinated fluorocarbons. For example, decafluorinated pentane derivatives (e.g., 1,1,1,2,2,3,4,5,5,5-decafluoropentane isomers) can serve as intermediates, with stereochemical outcomes influenced by temperature and catalyst selection (e.g., Lewis acids) . Reaction optimization requires precise control of stoichiometry (e.g., fluorine gas flow rate) and post-synthesis purification via fractional distillation to isolate isomers .
Basic Question: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Use a combination of spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR): NMR identifies fluorine environments, while NMR resolves residual proton signals in partially fluorinated regions.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
- Quantum Chemical Calculations: Tools like Gaussian or ORCA simulate electronic structures (e.g., dipole moments, HOMO-LUMO gaps) to correlate with reactivity .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage: Keep in sealed, corrosion-resistant containers under inert gas (e.g., argon) to prevent degradation. Avoid long-term storage due to potential decomposition into toxic perfluorinated acids .
- Handling: Use fume hoods, fluoropolymer-coated gloves, and respiratory protection to mitigate inhalation risks. Neutralize spills with calcium oxide to bind reactive fluorides .
Advanced Question: How can computational modeling predict the thermodynamic and kinetic behavior of this compound in solvent systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation dynamics using force fields (e.g., OPLS-AA) parameterized for fluorocarbons.
- Quantitative Structure-Property Relationship (QSPR): Train neural networks on datasets (e.g., boiling points, partition coefficients) to predict solvent interactions .
- COMSOL Multiphysics: Model mass transfer and diffusion coefficients in multiphase systems .
Advanced Question: What experimental designs are optimal for studying the adsorption of this compound on indoor surfaces?
Methodological Answer:
- Controlled Environmental Chambers: Vary humidity, temperature, and surface material (e.g., glass, polymers) to mimic indoor conditions.
- Microspectroscopic Imaging: Use AFM-IR or ToF-SIMS to map adsorption layers at nanoscale resolution .
- Factorial Design: Apply a 2 design (e.g., factors: surface roughness, fluorocarbon concentration) to isolate dominant variables .
Advanced Question: How can orthogonal experimental design optimize reaction conditions for synthesizing this compound derivatives?
Methodological Answer:
- Taguchi Method: Use an L9 orthogonal array to test factors like temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (e.g., perfluorooctane vs. THF).
- Response Surface Methodology (RSM): Fit polynomial models to maximize yield and minimize byproducts (e.g., trifluoroacetic acid) .
Advanced Question: How do researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
Methodological Answer:
- Accelerated Aging Studies: Expose samples to controlled O/UV environments and monitor degradation via GC-MS and FTIR.
- Statistical Thermodynamics: Calculate activation energies for decomposition pathways using Arrhenius plots .
- Interlaboratory Comparisons: Standardize protocols (e.g., ASTM E200) to reduce measurement variability .
Advanced Question: What methodologies elucidate the interfacial behavior of this compound in mixed surfactant systems?
Methodological Answer:
- Langmuir Trough Experiments: Measure surface pressure-area isotherms to assess monolayer formation with fluorinated surfactants.
- Neutron Reflectometry: Quantify interfacial layer thickness and composition at air-water interfaces .
- MD Simulations: Model fluorine-hydrocarbon interactions to predict micelle stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
